molecular formula C9H8Cl2 B3308740 1,6-Dichloro-2,3-dihydro-1H-indene CAS No. 939793-66-5

1,6-Dichloro-2,3-dihydro-1H-indene

Cat. No.: B3308740
CAS No.: 939793-66-5
M. Wt: 187.06 g/mol
InChI Key: HXUXERADRBPNES-UHFFFAOYSA-N
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Description

Significance of Indane and Dihydro-1H-indene Derivatives in Chemical Research

The indane core and its derivatives are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Their significance is underscored by their presence in several commercially successful pharmaceuticals. Notable examples include Donepezil, used for the treatment of Alzheimer's disease, and the HIV-1 protease inhibitor Indinavir. The rigid conformation of the indane scaffold allows for precise positioning of functional groups, which is crucial for optimizing interactions with enzyme active sites and receptors.

Beyond pharmaceuticals, indane derivatives are integral to materials science and organic electronics. For instance, indane-1,3-dione is a versatile building block for creating compounds with applications in bioimaging, biosensing, and photopolymerization. nih.gov The electron-accepting nature of the indanedione moiety makes it a useful component in the design of materials with specific electronic and optical properties. nih.gov

Recent research has focused heavily on dihydro-1H-indene derivatives as potent anticancer agents. A notable study detailed the design of novel analogues that act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) site. nih.gov One such derivative, compound 12d (structure not shown, but containing a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core), exhibited significant antiproliferative activity against several cancer cell lines, highlighting the scaffold's potential in oncology. nih.gov

Overview of Halogenated Dihydro-1H-indene Compounds in Advanced Synthesis

Halogenation represents a critical step in the functionalization of the dihydro-1H-indene scaffold, providing a chemical handle for subsequent cross-coupling reactions and the introduction of diverse substituents. The presence of halogen atoms on the aromatic or aliphatic ring can significantly influence the molecule's reactivity and biological activity.

The synthesis of halogenated 1-indanones is a common strategy. For example, the cyclization of 3-arylpropionic acids containing halogen atoms on the aromatic ring can be achieved to produce the corresponding substituted 1-indanones. researchgate.net Direct halogenation of the indane skeleton is also a widely used method. The active methylene (B1212753) bridge in indane-1,3-dione is readily halogenated using standard reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). nih.gov

These halogenated intermediates are invaluable in advanced synthesis. For instance, the selective bromination of 4-chloro-1-indanone (B82819) at the cyclopentanone (B42830) ring yields useful precursors for C-C bond formation through metal-catalyzed cross-coupling reactions. This approach has been explored for the synthesis of potential GABAB receptor modulators, demonstrating the strategic importance of halogenated indanes in drug discovery.

Research Trajectories for 1,6-Dichloro-2,3-dihydro-1H-indene and Related Structural Motifs

Specific research focused exclusively on this compound is not extensively documented in peer-reviewed literature. However, by examining the research trends for structurally related motifs, particularly other dichloro-indane isomers and their precursors, we can infer potential research trajectories for this compound.

The primary research avenue for dihydro-1H-indene derivatives is in medicinal chemistry. nih.gov The development of new anticancer agents is a major focus, with studies consistently showing that the indane scaffold can be modified to create potent and selective inhibitors of biological targets like tubulin. nih.gov It is therefore highly probable that this compound could serve as a foundational scaffold for a new library of therapeutic candidates. The specific dichlorination pattern (1,6-) would offer a unique electronic and steric profile compared to more studied isomers, potentially leading to novel structure-activity relationships (SAR).

Another logical trajectory is its use as a synthetic intermediate. The chlorine atoms at the 1- and 6-positions can be targeted for different chemical transformations. The benzylic chlorine at the 1-position is susceptible to nucleophilic substitution, while the aromatic chlorine at the 6-position is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This differential reactivity makes this compound a potentially versatile building block for constructing more complex molecules. Future research could explore its utility in synthesizing novel agrochemicals, materials, or pharmaceutical agents, following pathways established for other halogenated indanes.

Data Tables

Table 1: Physicochemical Properties of Dichloro-2,3-dihydro-1H-indene Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₉H₈Cl₂187.07148395-62-0
4,7-Dichloro-2,3-dihydro-1H-inden-1-oneC₉H₆Cl₂O201.0552977-63-6
5,6-Dichloro-1H-indene-1,3(2H)-dioneC₉H₄Cl₂O₂215.0393296-41-4
6,7-Dichloro-2,3-dihydro-1H-inden-1-oneC₉H₆Cl₂O201.0568755-30-6
4,6-Dichloro-2,3-dihydro-1H-inden-1-oneC₉H₆Cl₂O201.0552397-81-6

Note: Data is compiled from publicly available chemical databases. Properties for this compound are calculated.

Table 2: Representative Research Findings on Dihydro-1H-indene Derivatives

Derivative ClassResearch FocusKey Finding
4,5,6-Trimethoxy-2,3-dihydro-1H-indene AnaloguesAnticancer AgentsIdentified as potent tubulin polymerization inhibitors with significant anti-angiogenic and antitumor activity in vitro and in vivo. nih.gov
Halogenated 1-IndanonesSynthetic IntermediatesSelective halogenation provides precursors for C-C bond formation via cross-coupling, enabling synthesis of complex molecules like GABAB receptor modulators.
AminoindanesNeuroprotective AgentsThe indane scaffold is a key component in drugs like Donepezil for Alzheimer's disease, demonstrating its utility in CNS drug design.
Indane-1,3-dionesMaterials ScienceUtilized as electron-accepting building blocks for organic materials used in electronics and photopolymerization. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dichloro-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUXERADRBPNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1Cl)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659682
Record name 1,6-Dichloro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939793-66-5
Record name 1,6-Dichloro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,6 Dichloro 2,3 Dihydro 1h Indene and Analogs

Precursor-Based Synthetic Routes to Dichlorinated Dihydro-1H-indenes

The construction of dichlorinated dihydro-1H-indenes relies on a combination of cyclization reactions to form the fundamental carbon skeleton and strategic halogenation methods to introduce the chlorine substituents with high regioselectivity.

Cyclization Reactions for the Formation of Dihydro-1H-indene Skeletons

The formation of the 2,3-dihydro-1H-indene (also known as indane) skeleton is a critical first step in the synthesis of its dichlorinated derivatives. Several cyclization strategies have been developed to construct this bicyclic system from acyclic precursors.

One of the most common and established methods is the intramolecular Friedel-Crafts reaction of 3-arylpropanoic acids or their corresponding acyl chlorides. For instance, the cyclization of 3-phenylpropanoic acid or its derivatives using a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, leads to the formation of an indanone, which can be subsequently reduced to the indane skeleton. cas.cz

Another powerful approach involves the cyclization of 1,3-dienes . The Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes provides a route to substituted indenes under mild conditions, often employing trifluoromethanesulfonic acid. wikipedia.org These indenes can then be reduced to the desired dihydro-1H-indene structure.

Furthermore, metal-catalyzed cyclizations offer a versatile platform for indene (B144670) synthesis. Rhodium(I) catalysts can effect the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. wikipedia.org Similarly, ruthenium-catalyzed ring-closing metathesis of appropriately substituted styrenes provides an efficient route to functionalized indenes. wikipedia.org Gold and platinum catalysts have also been shown to promote the cycloisomerization of 1-alkyl-2-ethynylbenzenes into substituted indenes. wikipedia.org

A summary of selected cyclization methods is presented in the table below:

Cyclization MethodPrecursor TypeCatalyst/ReagentProduct Type
Intramolecular Friedel-Crafts3-Arylpropanoic acidPolyphosphoric acid (PPA)Indanone
Brønsted Acid-Catalyzed CyclizationDiaryl/Alkyl aryl-1,3-dieneTrifluoromethanesulfonic acidIndene
Rhodium-Catalyzed Cyclization2-(Chloromethyl)phenylboronic acid & alkyneRhodium(I) complexIndene
Ruthenium-Catalyzed MetathesisSubstituted styreneRuthenium catalystIndene
Gold/Platinum-Catalyzed Cycloisomerization1-Alkyl-2-ethynylbenzeneAu or Pt saltsIndene

Strategies for Introducing Halogen Substituents on the Aromatic and Alicyclic Rings

The introduction of chlorine atoms onto the dihydro-1H-indene framework can be achieved either by starting with halogenated precursors or by direct halogenation of the pre-formed indane ring system.

A common strategy involves the use of a halogenated starting material in the cyclization step. For example, the synthesis could commence with a dichlorinated phenylpropanoic acid, which upon intramolecular Friedel-Crafts cyclization would yield a dichlorinated indanone. This approach ensures the presence of the chlorine atoms in the final product, although the regiochemistry is dictated by the initial precursor.

Direct chlorination of the indane ring is another viable method. Electrophilic aromatic substitution conditions can be employed to introduce chlorine atoms onto the aromatic portion of the molecule. cas.cz Additionally, radical halogenation can be used to introduce chlorine onto the alicyclic five-membered ring, although this can sometimes lead to mixtures of products.

For the introduction of other halogens that can serve as precursors or analogs, methods like iodocarbocyclization of allenyl arenes using N-iodosuccinimide (NIS) have been shown to produce 2-iodoindenes. wikipedia.org While this introduces iodine, it highlights a strategy for halogen introduction on the five-membered ring during cyclization.

The choice of halogenation strategy depends on the desired substitution pattern and the availability of starting materials.

Regioselective Chlorination Approaches for Dihydro-1H-indene Derivatives

Achieving regioselectivity in the chlorination of the dihydro-1H-indene core is crucial for the synthesis of specific isomers like 1,6-dichloro-2,3-dihydro-1H-indene. The directing effects of existing substituents on the aromatic ring play a key role in electrophilic aromatic substitution reactions.

A study on the direct chlorination of indane under electrophilic aromatic substitution conditions revealed that a mixture of products is typically formed. cas.cz The chlorination of indane (I) yields a mixture of 4-chloroindane (II) and 5-chloroindane (III). cas.cz Further chlorination of this mixture leads to the formation of several dichloroindane isomers, including 4,7-dichloroindane (IV), 4,5-dichloroindane (V), and 5,6-dichloroindane (VI). cas.cz The ratio of these products is influenced by the reaction conditions, such as the solvent and the amount of chlorinating agent used. cas.cz For instance, using two equivalents of chlorine in acetic acid with an iron catalyst results in a mixture of the three dichloroindane isomers. cas.cz

To obtain a specific isomer like this compound, a multi-step synthetic sequence is often necessary. This could involve the synthesis of a specific monochloroindane, followed by a second regioselective chlorination. For the introduction of a chlorine atom at the 1-position (a benzylic position), radical chlorination using reagents like N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator is a common method. The aromatic chlorine at the 6-position would likely be introduced via electrophilic aromatic substitution on a pre-functionalized indane.

Functionalization and Derivatization of the Dihydro-1H-indene Core

Once the dichlorinated dihydro-1H-indene core is synthesized, further functionalization can be achieved through various modern synthetic methods, such as palladium-catalyzed coupling reactions and Friedel-Crafts acylations. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of a diverse library of analogs.

Palladium-Catalyzed Coupling Reactions in Dihydro-1H-indene Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For a dihalogenated substrate like this compound, these reactions offer a route to selectively functionalize one or both of the chloro-substituted positions.

The Suzuki-Miyaura coupling , which couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base, is particularly well-suited for this purpose. wikipedia.orgorganic-chemistry.org By carefully selecting the reaction conditions (catalyst, ligand, base, and solvent), it is possible to achieve selective mono- or di-arylation, -vinylation, or -alkylation of the dichlorinated indane core. The differential reactivity of the chlorine atoms (aromatic vs. benzylic) could potentially be exploited for selective coupling. For instance, the aromatic C-Cl bond at the 6-position would be expected to undergo Suzuki coupling, while the benzylic C-Cl bond at the 1-position might be less reactive under these conditions or could undergo other palladium-catalyzed processes. The successful application of Suzuki-Miyaura coupling to various dichloro-heteroaromatics demonstrates the feasibility of this approach for dichlorinated indanes. researchgate.netnih.gov

The general mechanism for Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

A summary of key aspects of Suzuki-Miyaura coupling is provided in the table below:

ComponentExamplesRole in Reaction
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Facilitates the cross-coupling
LigandPPh₃, PCy₃, SPhos, XPhosStabilizes the catalyst and influences reactivity
BaseK₂CO₃, Cs₂CO₃, K₃PO₄, NaOHActivates the organoboron species
Organoboron ReagentArylboronic acids, vinylboronic acidsProvides the new carbon fragment
SolventToluene, THF, Dioxane, DMF, WaterSolubilizes reactants and influences reaction rate

Friedel-Crafts Acylation and Related Reactions on Indane Precursors

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). wikipedia.orgmasterorganicchemistry.combyjus.com This reaction proceeds via an electrophilic aromatic substitution mechanism. byjus.com

In the context of synthesizing analogs of this compound, Friedel-Crafts acylation can be performed on a suitable indane precursor. For example, acylation of 5-chloro-2,3-dihydro-1H-indene would be expected to introduce an acyl group at the 6-position, directed by the alkyl portion of the indane and the existing chloro substituent. Subsequent chlorination at the benzylic position could then lead to the desired 1,6-dichloro-7-acyl-2,3-dihydro-1H-indene analog.

An important feature of Friedel-Crafts acylation is that the product ketone is less reactive than the starting material, which prevents multiple acylations from occurring. organic-chemistry.org However, the product ketone forms a complex with the Lewis acid catalyst, necessitating the use of stoichiometric amounts of the catalyst. wikipedia.org

The general steps in a Friedel-Crafts acylation are:

Formation of an acylium ion electrophile from the acyl halide and Lewis acid.

Electrophilic attack of the acylium ion on the aromatic ring to form an arenium ion intermediate.

Deprotonation of the arenium ion to restore aromaticity and form the final ketone product. byjus.com

A one-pot synthesis of substituted indan-1,3-diones has been reported via a sequential cross-condensation and cycloacylation process involving aromatic acyl chlorides, which highlights the utility of Friedel-Crafts type reactions in building complex indane-based structures. rsc.org

Nucleophilic Substitution Reactions on Halogenated Dihydro-1H-indene Systems

The halogen substituents on the aromatic ring of the dihydro-1H-indene system are generally unreactive towards typical nucleophilic substitution reactions under standard conditions. The introduction of these halogens is typically accomplished prior to the formation of the indane ring system itself. For instance, the synthesis of halogenated indane-1,3-diones is achieved by starting with the corresponding halogenated phthalic anhydrides. mdpi.com This indicates that functionalization of the aromatic portion of the molecule is best achieved before cyclization to form the five-membered ring.

However, the methylene (B1212753) group of the indane-1,3-dione core is highly reactive and susceptible to various transformations, including Knoevenagel condensation reactions with aldehydes. mdpi.comencyclopedia.pub This reactivity allows for the introduction of a wide range of substituents at the 2-position of the indane-1,3-dione skeleton. For example, condensation with various aldehydes can be efficiently catalyzed by a task-specific ionic liquid, 2-hydroxyethylammonium formate, providing a green and fast method for the synthesis of 2-arylidenindane-1,3-diones at room temperature without the need for a separate solvent. researchgate.net

Stereoselective Synthesis of Dihydro-1H-indene Derivatives

The synthesis of stereochemically defined dihydro-1H-indene derivatives is of significant interest due to the prevalence of this chiral scaffold in biologically active molecules and ligands for asymmetric catalysis. rsc.org

Chiral Auxiliaries and Catalysis in Indane Construction

Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of synthetic transformations. wikipedia.orgnih.govsigmaaldrich.com These chiral molecules are temporarily attached to a substrate to direct the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com A variety of chiral auxiliaries, many derived from readily available natural products like amino acids and terpenes, have been developed and successfully applied in asymmetric synthesis. nih.govresearchgate.net

In the context of indane synthesis, chiral auxiliaries have been employed to achieve high levels of stereocontrol. For example, an indene-based thiazolidinethione, derived from trans-1-amino-2-indanol, has been shown to be a highly effective chiral auxiliary in acetate (B1210297) aldol (B89426) reactions. scielo.org.mx This auxiliary directs the reaction to produce the desired aldol product with excellent yield and high diastereoselectivity. scielo.org.mx The N-propionyl derivative of this auxiliary has also demonstrated success in producing both "Evans" and "non-Evans" aldol products with high diastereomeric ratios. scielo.org.mx

Asymmetric catalysis offers an alternative and often more atom-economical approach to enantioselective synthesis. acs.org Rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives has been shown to produce 2-arylindanes in good yields and with high enantioselectivity. acs.org Furthermore, enantioselective synthesis of the indanyl core has been achieved through intramolecular Michael additions catalyzed by chiral N-heterocyclic carbenes (NHCs), affording the desired products with excellent enantiomeric excess. rsc.org

Diastereoselective Approaches to Substituted Dihydro-1H-indene Systems

Diastereoselective reactions are crucial for controlling the relative stereochemistry of multiple stereocenters within a molecule. youtube.comkhanacademy.org In the synthesis of substituted dihydro-1H-indene systems, intramolecular reactions have proven to be particularly effective for establishing the desired diastereoselectivity.

A notable example is the use of an intramolecular Michael addition to construct the indane skeleton. rsc.org This reaction, catalyzed by a chiral N-heterocyclic carbene, proceeds with high cis-selectivity, establishing the relative stereochemistry of the substituents on the newly formed five-membered ring. rsc.org This strategy takes advantage of the Umpolung reactivity of conjugated aldehydes in the presence of the NHC catalyst, where the aldehyde becomes nucleophilic and adds to a pendant Michael acceptor. rsc.org

Modern Innovations in Dihydro-1H-indene Synthesis

Recent advances in synthetic methodology have provided new and powerful tools for the construction and functionalization of the dihydro-1H-indene framework, with a focus on efficiency, selectivity, and sustainability.

Application of Photoredox Catalysis

Photoredox catalysis has emerged as a transformative technology in organic synthesis, utilizing visible light to initiate a wide range of chemical reactions under mild conditions. sigmaaldrich.comscispace.com This approach allows for the generation of reactive radical intermediates that can participate in bond-forming reactions that are often difficult to achieve through traditional methods. nih.govacs.org

The application of photoredox catalysis has been extended to the synthesis and functionalization of indene derivatives. For instance, a photoredox-catalyzed ring expansion of indene has been developed for the insertion of a functionalized carbon atom to access 2-functionalized naphthalenes. nih.gov This method employs α-iodonium diazo compounds as masked carbyne equivalents and demonstrates a broad tolerance for various functional groups. nih.gov Furthermore, photoredox catalysis has been utilized in dual catalytic systems for the C-H functionalization of arenes, a strategy that could be applied to the dihydro-1H-indene scaffold. nih.gov For example, a dual palladium/photoredox-catalyzed intermolecular C-H functionalization reaction has been reported for the arylation of arenes using aryldiazonium salts. nih.gov

Green Chemistry Principles in Dihydro-1H-indene Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of dihydro-1H-indene derivatives, several approaches have been developed that align with these principles.

One notable example is the use of a task-specific ionic liquid, 2-hydroxyethylammonium formate, as both a catalyst and a reaction medium for the Knoevenagel condensation of indan-1,3-dione with various aldehydes. researchgate.net This method offers several advantages, including high yields, fast reaction times, and operation at room temperature without the need for a separate solvent, making it a significantly greener alternative to traditional methods. researchgate.net Additionally, α,α-dihalogenation of indane-1,3-dione has been achieved using mechanical ball milling with halogenating agents like trichloroisocyanuric acid or tribromoisocyanuric acid, providing the desired products in high yields and representing a solvent-free, environmentally benign approach. mdpi.com

Chemical Reactivity and Transformative Chemistry of 1,6 Dichloro 2,3 Dihydro 1h Indene

Electrophilic Aromatic Substitution on the Dichlorinated Indene (B144670) Ring System

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.com In the case of 1,6-dichloro-2,3-dihydro-1H-indene, the aromatic ring is substituted with a chlorine atom and an alkyl group (part of the fused ring). Both substituents influence the rate and regioselectivity of the substitution.

Chlorine is an ortho-, para-directing deactivator, while the alkyl group is an ortho-, para-directing activator. The positions open for substitution on the benzene (B151609) ring are C4, C5, and C7. The directing effects of the existing substituents will determine the position of the incoming electrophile. Given the steric hindrance from the fused ring, substitution at the C5 and C7 positions is generally more favored.

A common example of EAS is nitration. The nitration of chlorinated aromatic compounds, such as 1,4-dichloro-2-nitrobenzene, demonstrates that substitution occurs at positions activated by the directing groups and not overly hindered. wikipedia.orgrsc.org For this compound, nitration would likely yield a mixture of products with the nitro group at the C5 or C7 positions, with the precise ratio depending on the reaction conditions.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

Reaction Reagents Potential Product(s)
Nitration HNO₃ / H₂SO₄ 1,6-Dichloro-5-nitro-2,3-dihydro-1H-indene and 1,6-Dichloro-7-nitro-2,3-dihydro-1H-indene
Bromination Br₂ / FeBr₃ 1,6-Dichloro-5-bromo-2,3-dihydro-1H-indene and 1,6-Dichloro-7-bromo-2,3-dihydro-1H-indene
Friedel-Crafts Acylation RCOCl / AlCl₃ 1,6-Dichloro-5-acyl-2,3-dihydro-1H-indene and 1,6-Dichloro-7-acyl-2,3-dihydro-1H-indene

Reactions at the Saturated Portion of the Dihydro-1H-indene Scaffold

The saturated five-membered ring of the indene scaffold contains a benzylic C1 carbon, which is a key site for reactivity.

The benzylic position (C1) bearing a chlorine atom is already in an oxidized state. Further oxidation could potentially lead to the formation of an indanone. For instance, 6,7-dichloro-2,3-dihydro-1H-inden-1-one is a known compound, suggesting that oxidation of the corresponding dichlorodihydroindene is a feasible transformation.

Reduction pathways can also be envisioned. The C1-Cl bond can be reduced to a C-H bond using various reducing agents, such as catalytic hydrogenation or hydride reagents, which would yield 6-chloro-2,3-dihydro-1H-indene. The choice of reagent would be critical to avoid the reduction of the aromatic ring.

The chlorine atom at the C1 position is a benzylic halide, making it susceptible to nucleophilic substitution reactions (SN1 or SN2), allowing for the introduction of various functional groups. vanderbilt.edu This is a more facile process compared to substitution on the aromatic ring.

For example, reaction with nucleophiles like hydroxide, alkoxides, or cyanide would lead to the corresponding alcohol, ether, or nitrile derivatives at the C1 position. These transformations are standard functional group interconversions. vanderbilt.edu

Reactivity of the Halogen Substituents in this compound

The two chlorine atoms in the molecule exhibit different reactivities. The C1 chlorine is a benzylic halide, while the C6 chlorine is an aryl halide.

The chlorine atom at the C6 position, being an aryl halide, can participate in palladium-catalyzed cross-coupling reactions. libretexts.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com Common examples include the Suzuki, Stille, and Heck reactions. libretexts.orgyoutube.com

The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com However, aryl chlorides are generally less reactive than aryl bromides or iodides, often requiring specialized catalyst systems with electron-rich ligands to achieve good yields. libretexts.orgacs.org

Table 2: Examples of Palladium-Mediated Cross-Coupling Reactions

Reaction Name Coupling Partner Typical Catalyst/Ligand Product Type
Suzuki Coupling Arylboronic acid Pd(OAc)₂, PPh₃ Biaryl
Stille Coupling Organostannane Pd(PPh₃)₄ Biaryl, vinyl arene
Heck Coupling Alkene Pd(OAc)₂, P(o-tolyl)₃ Substituted alkene
Buchwald-Hartwig Amination Amine Pd₂(dba)₃, BINAP Aryl amine

Nucleophilic aromatic substitution (SNAr) on the C6-Cl bond is generally challenging because the aromatic ring is not activated by strong electron-withdrawing groups in the ortho or para positions. libretexts.org Such reactions typically proceed via an addition-elimination mechanism involving a stabilized Meisenheimer complex intermediate, which is favored by electron-deficient rings. libretexts.orgyoutube.com

In the absence of such activating groups, forcing conditions or alternative mechanisms like the benzyne (B1209423) pathway might be required. youtube.com The benzyne mechanism involves elimination to form a highly reactive aryne intermediate, followed by nucleophilic addition. However, the C1-Cl bond is far more susceptible to nucleophilic attack under standard conditions due to its benzylic nature. Sequential nucleophilic substitutions, where the more reactive site is addressed first, are a common strategy in molecules with multiple reactive halogens. nih.gov

Spectroscopic and Advanced Structural Characterization of 1,6 Dichloro 2,3 Dihydro 1h Indene

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific experimental data for the vibrational spectroscopic properties of 1,6-dichloro-2,3-dihydro-1H-indene. While spectroscopic data for related indane derivatives exist, detailed analyses of the infrared and Raman spectra for this specific compound are not publicly available.

Infrared (IR) Spectroscopy

No publicly accessible, peer-reviewed studies or database entries containing the infrared spectrum of this compound could be located. Therefore, a detailed analysis of its characteristic vibrational modes and functional group absorptions cannot be provided at this time.

Raman Spectroscopy

Similarly, there is no available information on the Raman spectrum of this compound in the searched scientific literature and databases. A conformational analysis based on Raman spectroscopic data is therefore not possible.

X-ray Crystallography for Solid-State Structure Determination

A search for crystallographic data has found no evidence of a solved crystal structure for this compound. Consequently, information regarding its solid-state structure, including its crystal system, space group, and precise bond lengths and angles, remains undetermined.

Computational and Theoretical Chemistry Studies on Dichloro 2,3 Dihydro 1h Indene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and equilibrium geometries of molecules. In DFT, the energy of the system is determined as a functional of the electron density. This approach is employed to find the lowest energy conformation of a molecule, known as its optimized geometry.

While specific DFT studies on 1,6-dichloro-2,3-dihydro-1H-indene are not extensively detailed in the provided search results, the methodology is well-established through research on analogous structures, such as other dichloro-aromatic compounds and indene (B144670) derivatives. nih.govresearchgate.netsemanticscholar.orgresearchgate.net For instance, studies on dichloro chalcone (B49325) isomers and 2,6-dichloro-4-fluoro phenol (B47542) have utilized DFT methods, commonly with the B3LYP functional and basis sets like 6-311G(d,p) or 6-311+G(d,p), to achieve geometry optimization. nih.govsemanticscholar.orgresearchgate.net These calculations confirm that the optimized structures correspond to true energy minima by ensuring the absence of imaginary vibrational frequencies. nih.gov

The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations to find the arrangement of atoms that minimizes the total energy. nih.gov For related dichloro chalcone isomers, these calculations have been used to determine the most thermodynamically stable configurations, accounting for steric and electronic effects. nih.govresearchgate.net The resulting optimized geometrical parameters, such as bond lengths and angles, serve as the foundation for further analysis, including the prediction of vibrational frequencies and other spectroscopic properties. semanticscholar.org

Table 1: Representative Optimized Geometrical Parameters for a Related Dichloro-Aromatic Compound (2,6-dichloro-4-fluoro phenol) semanticscholar.org Note: This data is for a related compound and illustrates typical parameters obtained from DFT calculations.

ParameterBondMethodValue (Å)
Bond LengthC-ClDFT/B3LYP1.748
C-FDFT/B3LYP1.347
C-ODFT/B3LYP1.359
O-HDFT/B3LYP0.963
Parameter Angle Method **Value (°) **
Bond AngleC-C-ClDFT/B3LYP120.5
C-C-FDFT/B3LYP119.2
C-C-ODFT/B3LYP121.3

Quantum Chemical Analysis of Reactivity and Stability

Quantum chemical calculations provide quantitative measures of a molecule's reactivity and stability. These analyses are crucial for predicting how a molecule like this compound will behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEgap), is a critical indicator of molecular stability and reactivity. wikipedia.org A large gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govwikipedia.org Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive. nih.govwikipedia.org

In studies of related dichloro chalcone isomers, DFT calculations were used to determine the HOMO and LUMO energies. nih.govresearchgate.net The results showed that different positional isomers have distinct HOMO-LUMO gaps, which correlates with their relative stability and reactivity. nih.gov For example, among a series of E-isomers, the (3,5)-dichloro methoxy (B1213986) chalcone was found to be the most reactive, possessing the smallest HOMO-LUMO energy gap, while the (2,6)-dichloro isomer had the largest gap and was the least reactive. nih.gov This type of analysis for this compound would be invaluable in predicting its chemical behavior.

Table 2: Illustrative Frontier Orbital Energies and Properties for Dichloro Chalcone Isomers nih.gov Note: This data is for related compounds to demonstrate the application of FMO analysis.

IsomerEHOMO (eV)ELUMO (eV)ΔEgap (eV)Stability/Reactivity Trend
E (2,6)-chalcone-6.21-1.994.22Least Reactive
E (2,3)-chalcone-6.32-2.433.89More Reactive
E (3,5)-chalcone-6.44-2.573.87Most Reactive
Z (2,6)-chalcone-6.14-1.804.34Least Reactive
Z (3,5)-chalcone-6.35-2.284.07Most Reactive

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. nih.govslideshare.net The MEP map displays regions of different electrostatic potential on the electron density surface.

Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. nih.govresearchgate.net These areas are often associated with electronegative atoms like oxygen or chlorine. Regions with positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov Intermediate potential regions are shown in green.

For a molecule like this compound, an MEP map would reveal the electron-rich areas around the chlorine atoms and the benzene (B151609) ring's π-system, as well as potentially electron-deficient areas on the hydrogen atoms. researchgate.net This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents. nih.gov In studies of similar molecules, MEP analysis has been used to identify the most reactive parts of the molecule, which is fundamental for understanding biological identification processes and chemical reactivity. nih.govresearchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies. These predictions are invaluable for validating experimental results and aiding in the structural elucidation of complex molecules. nih.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach combined with DFT, has become a standard tool for structural chemistry. nih.gov This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on several factors, including the choice of DFT functional, the basis set, and the accuracy of the optimized geometry. nih.gov Studies have shown that for complex organic molecules, screening multiple DFT methods can lead to highly accurate predictions, with root-mean-square-error (RMSE) values as low as 0.06 ppm for ¹H shifts and 0.84 ppm for ¹³C shifts. nih.gov Even simple and economical basis sets can sometimes provide superior accuracy for ¹H predictions. nih.gov Such computational approaches would be instrumental in assigning the ¹H and ¹³C NMR spectra of this compound and confirming its structure.

Table 3: General Accuracy of DFT Methods for NMR Chemical Shift Prediction nih.govarxiv.org Note: This table represents typical accuracies achievable with modern computational methods.

NucleusTypical MethodMean Absolute Error (MAE)
¹³CGNN / DFT (ωB97XD)1.9 - 2.2 ppm
¹HGNN / DFT0.16 - 0.21 ppm

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done at the same level of theory used for geometry optimization. nih.gov The output provides the frequencies of the normal modes of vibration and their corresponding intensities.

A key step in this process is to confirm that the optimized geometry is a true minimum on the potential energy surface, which is verified by the absence of any imaginary (negative) frequencies. nih.gov While calculated frequencies often exhibit systematic errors compared to experimental values (due to the harmonic approximation and basis set limitations), they can be brought into good agreement with experimental data by applying a scaling factor.

For the related molecule 2,3-dihydro-1H-indene (indan), DFT calculations have been used to determine its harmonic frequencies, showing good agreement with experimental observations. researchgate.net A similar analysis for this compound would predict the characteristic vibrational modes associated with C-Cl stretching, C-H stretching and bending, and the vibrations of the indene skeleton, aiding in the interpretation of its experimental IR and Raman spectra.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for elucidating reaction mechanisms. For a molecule like this compound, theoretical studies would be instrumental in understanding its reactivity, potential degradation pathways, or its role as a synthon in further chemical transformations.

A typical computational investigation into a reaction mechanism involves identifying the structures of reactants, products, and any intermediates along a proposed reaction coordinate. The most critical aspect of this analysis is the location and characterization of transition states (TS), which represent the highest energy point along the reaction pathway and are crucial for determining the reaction kinetics.

For instance, a hypothetical nucleophilic substitution reaction at one of the chlorinated carbon atoms could be studied. DFT calculations would be employed to model the energy profile of the reaction. The process would involve:

Geometry Optimization: The 3D structures of the reactants (e.g., this compound and a nucleophile), the transition state, and the products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants, products, and intermediates should have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Table 1: Hypothetical DFT Calculation Results for a Nucleophilic Substitution Reaction Below is an interactive table showcasing hypothetical data for a reaction mechanism study.

SpeciesOptimized Energy (Hartree)Relative Energy (kcal/mol)Number of Imaginary Frequencies
Reactants-1065.43210.00
Transition State-1065.398721.01
Products-1065.4567-15.40

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Strategic Applications of 1,6 Dichloro 2,3 Dihydro 1h Indene As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The reactivity of the chlorine substituents on the 1,6-Dichloro-2,3-dihydro-1H-indene scaffold allows for its elaboration into a variety of more complex structures. The chlorine atom at the 1-position is benzylic and thus more susceptible to nucleophilic substitution or elimination reactions, while the chlorine at the 6-position on the aromatic ring is amenable to transformations typical of aryl halides, such as cross-coupling reactions.

Precursor to Diversified Indene (B144670) and Indane Scaffolds

This compound serves as a foundational starting material for the synthesis of a wide array of substituted indene and indane derivatives. The differential reactivity of the two C-Cl bonds is key to its utility. For instance, dehydrochlorination involving the benzylic chloride at the 1-position can readily lead to the formation of a substituted indene. This indene can then undergo further functionalization.

The aromatic chlorine at the 6-position can be a handle for introducing various substituents via transition-metal-catalyzed cross-coupling reactions. Common reactions for aryl chlorides include the Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These methodologies allow for the formation of carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of a diverse library of indane and indene derivatives with tailored electronic and steric properties.

Below is a table illustrating potential transformations of the this compound core to generate diversified scaffolds.

Starting MaterialReagents and ConditionsProduct TypePotential Application
This compoundBase (e.g., DBU, t-BuOK)6-Chloro-1H-indeneIntermediate for further functionalization
This compoundR-B(OH)₂, Pd catalyst, Base1-Chloro-6-aryl-2,3-dihydro-1H-indenePharmaceutical intermediates
This compoundR-NH₂, Pd catalyst, Base1-Chloro-6-amino-2,3-dihydro-1H-indeneBuilding blocks for bioactive molecules
6-Chloro-1H-indeneVarious electrophiles/nucleophilesSubstituted indenesLigands, materials science precursors

Intermediate in Multi-Step Organic Synthesis

In the context of multi-step organic synthesis, this compound can be a crucial intermediate for the construction of complex target molecules, including natural products and pharmaceuticals. The indane core is present in numerous biologically active compounds, and the ability to introduce functionality at specific positions is highly valuable.

For example, the synthesis of certain bioactive molecules may require an indane skeleton with specific substitution patterns. Starting from this compound, a synthetic chemist can sequentially or selectively functionalize the two chlorinated positions to build up molecular complexity. The benzylic chloride could be displaced by a nucleophile to introduce a side chain, followed by a cross-coupling reaction at the aromatic chloride to append another molecular fragment. This stepwise approach allows for the controlled and convergent assembly of intricate molecular architectures.

Potential in Materials Science and Polymer Chemistry

The electronic properties and rigid structure of the indane framework make it an attractive component for advanced materials. The presence of halogen atoms can further modulate these properties and provide sites for polymerization.

Monomer or Building Block for Novel Polymer Systems

Halogenated aromatic compounds can serve as monomers in various polymerization reactions. This compound, with its two reactive chlorine atoms, could potentially be used as a monomer or a cross-linking agent in the synthesis of novel polymers. For instance, polymerization could proceed through mechanisms such as Yamamoto or Suzuki polycondensation, where the aromatic C-Cl bond participates in the formation of the polymer backbone.

The resulting polymers would incorporate the rigid indane unit, which could lead to materials with high thermal stability, specific mechanical properties, and potentially interesting optical or electronic characteristics. The properties of the final polymer could be tuned by the choice of co-monomers and the polymerization conditions.

Applications in Conductive Materials and Organic Electronics

The development of organic materials for electronic applications is a rapidly growing field. The indane core, when incorporated into a conjugated polymer system, can influence the material's electronic properties, such as its conductivity and charge transport characteristics. The chlorine substituents on this compound can impact the electronic nature of the monomer and, consequently, the resulting polymer.

While direct applications of polymers derived from this compound are not yet widely reported, the general class of halogenated aromatic polymers has been investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The specific substitution pattern of this dichlorinated indane could lead to materials with unique properties suitable for these advanced applications.

Advanced Chemical Research and Development

The unique substitution pattern of this compound makes it a subject of interest for advanced chemical research. Investigations into its reactivity could uncover novel synthetic methodologies and lead to the discovery of new chemical transformations. For example, studying the selective activation of one C-Cl bond over the other could provide valuable insights into catalytic processes and reaction mechanisms.

Furthermore, the synthesis of novel derivatives from this starting material could lead to the identification of new compounds with interesting biological activities or material properties. As a readily available, yet underexplored, building block, this compound holds promise for future innovations in both academic and industrial research settings.

Ligand Design in Organometallic Chemistry

The development of novel ligands is a cornerstone of modern organometallic chemistry, driving advancements in catalysis and materials science. The rigid framework and potential for functionalization of indene derivatives make them attractive candidates for ligand scaffolds. However, a comprehensive review of scientific literature and chemical databases reveals a notable absence of studies detailing the application of this compound in ligand design.

There are currently no published research findings that describe the synthesis of organometallic ligands derived from this compound. Consequently, there is no data available on the coordination chemistry of such ligands with various metal centers or their performance in catalytic applications. The electronic and steric effects imparted by the specific 1,6-dichloro substitution pattern on the indene core in the context of a metal complex remain unexplored.

Table 1: Reported Ligand Syntheses from this compound (No data available in current scientific literature)

Ligand Structure Metal Complex Catalytic Application Research Findings

Investigation of Structure-Reactivity Relationships in Novel Systems

The study of structure-reactivity relationships provides fundamental insights into reaction mechanisms and is crucial for the rational design of new chemical entities and processes. The chlorinated indene framework of this compound presents an interesting substrate for such investigations. The positions of the chlorine atoms can influence the electron density of the aromatic ring and the reactivity of the dihydroindene portion of the molecule.

Despite its potential as a model system, there is a lack of published research focused on the structure-reactivity relationships of this compound. Investigations into how the specific substitution pattern of this isomer affects reaction outcomes, kinetics, or mechanistic pathways have not been documented. For instance, studies on its behavior in electrophilic aromatic substitution, nucleophilic substitution, or transition metal-catalyzed cross-coupling reactions are absent from the current body of scientific literature.

Table 2: Research Findings on Structure-Reactivity Relationships of this compound (No data available in current scientific literature)

Reaction Type Key Findings on Reactivity Mechanistic Insights

Based on an extensive review of available chemical literature, this compound has not yet been strategically employed as a chemical building block in the specific areas of ligand design for organometallic chemistry or in-depth investigations of structure-reactivity relationships. The potential of this particular dichlorinated indene isomer remains to be unlocked by the scientific community. Future research in these areas could provide valuable insights into its chemical behavior and potentially lead to the development of new catalysts or functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,6-Dichloro-2,3-dihydro-1H-indene, and how can regioselectivity be controlled?

  • Methodological Answer : The compound can be synthesized via halogenation of 2,3-dihydro-1H-indene using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled conditions. Regioselectivity at the 1,6-positions is influenced by steric and electronic factors. For example, Lewis acid catalysts like FeCl₃ may direct chlorination to electron-rich aromatic positions, while temperature modulation (e.g., 0–25°C) minimizes side reactions. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) ensures product integrity .

Q. How can structural characterization of this compound be performed?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^13C-NMR to confirm substitution patterns. For example, diastereotopic protons in the dihydroindene ring appear as complex multiplets (δ 2.5–3.5 ppm), while aromatic protons show splitting due to chlorine’s anisotropic effects .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 188.6 for C₉H₇Cl₂). Chlorine isotopes (³⁵Cl/³⁷Cl) produce characteristic doublets in the spectrum .
  • X-ray Crystallography : Resolve spatial arrangement of chlorine atoms and dihydroindene conformation, as demonstrated in analogous dihydroindene derivatives .

Q. What are the key reactivity trends of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The chlorine atoms at positions 1 and 6 exhibit distinct reactivity. Position 1, being adjacent to the saturated ring, is more susceptible to SN₂ substitution due to reduced steric hindrance. Position 6, in contrast, requires harsher conditions (e.g., NaI in DMF at 80°C) for substitution. Kinetic studies using GC-MS can track reaction progress and byproduct formation .

Advanced Research Questions

Q. How do electronic effects of chlorine substituents influence the compound’s application in materials science?

  • Methodological Answer : The electron-withdrawing nature of chlorine enhances the compound’s electron-accepting capacity, making it suitable as a building block in polymer solar cells. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO/LUMO levels, while UV-Vis spectroscopy validates optical bandgaps. Comparative studies with fluoro- or bromo-analogs (e.g., 1-chloro-4,6-difluoro derivatives) reveal chlorine’s superior stability in photovoltaic applications .

Q. What strategies resolve contradictions in reported catalytic activity of dihydroindene derivatives?

  • Methodological Answer : Discrepancies in catalytic performance (e.g., in cross-coupling reactions) often stem from impurities or isomerization during synthesis. Advanced techniques include:

  • HPLC-PDA : Detect trace isomers using C18 columns (acetonitrile/water mobile phase).
  • Kinetic Isotope Effects (KIE) : Differentiate mechanistic pathways (e.g., radical vs. ionic intermediates).
  • In Situ IR Spectroscopy : Monitor reaction intermediates under catalytic conditions .

Q. How can computational models predict the pharmacological potential of this compound?

  • Methodological Answer :

  • 3D-QSAR : Align the compound’s structure with serotonin receptor ligands (e.g., scaffold hopping in dihydroindene cores) to predict binding affinity. Molecular docking (AutoDock Vina) identifies key interactions (e.g., halogen bonding with Tyr370 in 5-HT₂ₐ receptors).
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity. Chlorine’s lipophilicity (LogP ~3.2) suggests moderate blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.